Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene derivatives with pyrrole intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines in the presence of an acid catalyst . Another method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2,5-dimethylthiophene and 3-methylthiophene.
Pyrrole derivatives: Such as 2,5-dimethylpyrrole and 3-methylpyrrole.
Uniqueness
Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of a thiophene ring and a pyrrole ring, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of bioactive and functional materials .
Properties
CAS No. |
683212-56-8 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 3-amino-4-thiophen-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(11)7(4-12-9)6-2-3-15-5-6/h2-5,12H,11H2,1H3 |
InChI Key |
FRQNRSGPMOZVBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CSC=C2)N |
Origin of Product |
United States |
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